
2-Ethoxycarbonylvinylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxycarbonylvinylamine is an organic compound characterized by the presence of an ethoxycarbonyl group attached to a vinylamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxycarbonylvinylamine typically involves the reaction of ethyl chloroformate with vinylamine under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at low temperatures to prevent side reactions and to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxycarbonylvinylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the ethoxycarbonyl group to an alcohol or amine.
Substitution: The vinyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include:
- Oxidized derivatives such as aldehydes or ketones.
- Reduced derivatives such as alcohols or amines.
- Substituted derivatives with various functional groups attached to the vinyl moiety.
Scientific Research Applications
2-Ethoxycarbonylvinylamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Ethoxycarbonylvinylamine involves its interaction with various molecular targets. The ethoxycarbonyl group can participate in hydrogen bonding and electrostatic interactions, while the vinylamine moiety can undergo nucleophilic or electrophilic reactions. These interactions and reactions enable the compound to modify the structure and function of target molecules, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
2-Ethoxycarbonylvinylamine: is similar to compounds such as ethyl acrylate, vinyl acetate, and ethyl vinyl ether.
Ethyl acrylate: Used in the production of polymers and resins.
Vinyl acetate: A precursor for polyvinyl acetate and polyvinyl alcohol.
Ethyl vinyl ether: Used as a monomer in polymerization reactions.
Uniqueness
This compound is unique due to its combination of an ethoxycarbonyl group and a vinylamine structure, which imparts distinct reactivity and properties. This uniqueness makes it valuable for specific applications in organic synthesis and materials science.
Properties
Molecular Formula |
C5H9NO2 |
|---|---|
Molecular Weight |
115.13 g/mol |
IUPAC Name |
ethyl 3-aminoprop-2-enoate |
InChI |
InChI=1S/C5H9NO2/c1-2-8-5(7)3-4-6/h3-4H,2,6H2,1H3 |
InChI Key |
FABIVEGAPONRAI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


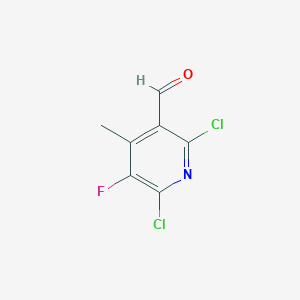
![1,3,4-Trifluoro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13672558.png)
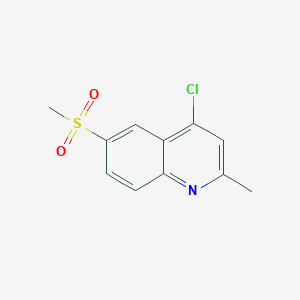
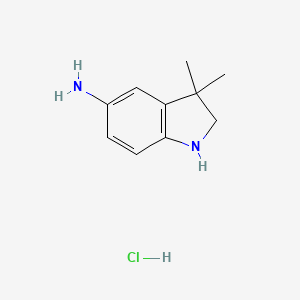
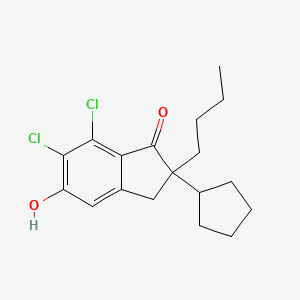
![2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B13672578.png)
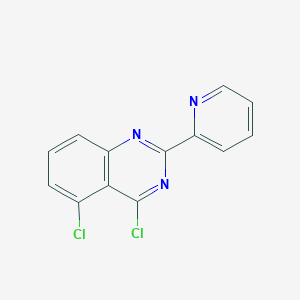

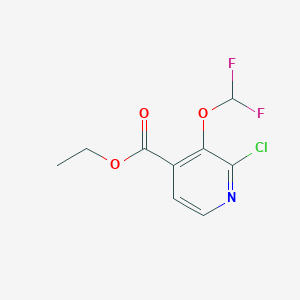
![6,8-Dichloro-2-(2-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13672608.png)
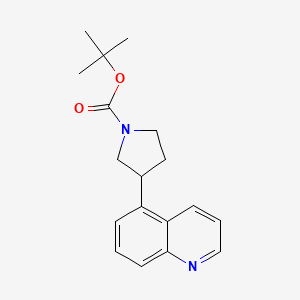
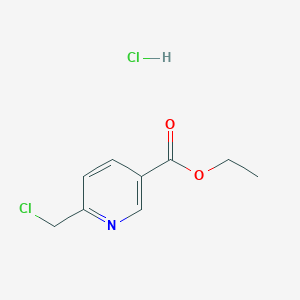
![2-(2,6-Difluorophenyl)-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B13672642.png)
